molecular formula C37H56ClNPPd- B12810560 t-Bu X-Phos Pd-G1

t-Bu X-Phos Pd-G1

Cat. No.: B12810560
M. Wt: 687.7 g/mol
InChI Key: DHWDJQHLRAGGPC-UHFFFAOYSA-N
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Description

Significance of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and selectivity. rsc.orgnumberanalytics.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists approach the synthesis of complex organic molecules. nobelprize.orgjove.com Their power lies in their ability to couple two different organic fragments, typically an organohalide or triflate with an organometallic reagent, under relatively mild conditions. jove.com This modular "Lego-like" approach allows for the construction of a vast array of compounds that were previously difficult or impossible to synthesize. jove.com

Key advantages of palladium-catalyzed cross-coupling reactions include their high functional group tolerance, which minimizes the need for protecting groups, and their broad substrate scope. numberanalytics.comnobelprize.org Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Negishi couplings have become routine methods in both academic and industrial laboratories for the synthesis of pharmaceuticals, natural products, and polymers. rsc.orgjove.comlumenlearning.com

Overview of Buchwald Precatalysts and Their Role in Modern Catalysis

The development of Buchwald precatalysts by the group of Stephen L. Buchwald marked a significant leap forward in the field of palladium catalysis. sigmaaldrich.comumicore.com These precatalysts are air-, moisture-, and thermally-stable palladium(II) complexes that readily generate the active monoligated palladium(0) species required for the catalytic cycle. sigmaaldrich.commatthey.comsigmaaldrich-jp.com This feature offers a distinct advantage over traditional palladium sources, which can be sensitive to air and moisture and may require in-situ activation, leading to variability in catalytic activity. sigmaaldrich-jp.com

Buchwald precatalysts are characterized by a palladium center bound to a biarylphosphine ligand and a leaving group. sigmaaldrich.comsigmaaldrich.com The ligands are typically bulky and electron-rich, which enhances the reactivity of the catalyst. sigmaaldrich.comsigmaaldrich.com The use of these precatalysts allows for lower catalyst loadings, shorter reaction times, and a more controlled and reproducible generation of the active catalytic species. sigmaaldrich.com This has made cross-coupling reactions more accessible and reliable for a broader range of applications.

Positioning of t-Bu X-Phos Pd-G1 within First-Generation Buchwald Precatalysts

This compound is a member of the first generation (G1) of Buchwald precatalysts. sigmaaldrich.comsigmaaldrich.com The G1 precatalysts are characterized by a palladacycle structure derived from the oxidative addition of palladium to a 2-halophenethylamine derivative, which is then coordinated to a bulky, electron-rich phosphine (B1218219) ligand. sigmaaldrich.comsigmaaldrich-jp.com In the case of this compound, the ligand is t-Bu X-Phos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl). sigmaaldrich.comchemimpex.com

The activation of G1 precatalysts to the active Pd(0) species is achieved through deprotonation with a base. sigmaaldrich.combiocompare.com This process is efficient and can occur at or even below room temperature, leading to a highly active catalyst. sigmaaldrich.comsigmaaldrich-jp.com While subsequent generations of Buchwald precatalysts (G2, G3, G4, etc.) have been developed with improved activation profiles and broader substrate scopes, the G1 precatalysts, including this compound, remain valuable tools for a variety of cross-coupling reactions. sigmaaldrich.comsigmaaldrich-jp.comdigitellinc.com For instance, BrettPhos Pd G1, another G1 precatalyst, is effective in various cross-coupling reactions, including C,N-cross coupling and amination reactions. biocompare.com The choice of precatalyst generation and the specific ligand often depends on the nature of the substrates and the desired transformation. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H56ClNPPd-

Molecular Weight

687.7 g/mol

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;palladium;2-phenylethanamine;chloride

InChI

InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-2,4-5H,6-7,9H2;1H;/q;-1;;

InChI Key

DHWDJQHLRAGGPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C1=C[C-]=CC(=C1)CCN.[Cl-].[Pd]

Origin of Product

United States

Ligand Design and Evolution in Palladium Catalysis

Structural Features of t-Bu X-Phos Ligand

The t-Bu X-Phos ligand, chemically known as 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl, is an air-stable, electron-rich biaryl phosphine (B1218219) ligand. sigmaaldrich.comsigmaaldrich.com Its design is a key factor in the high reactivity of the corresponding palladium precatalyst. The ligand's architecture is meticulously crafted to provide a unique combination of steric bulk and electron-donating properties, which are crucial for its catalytic performance. chemimpex.comchembk.com

Steric Properties and Their Influence on Catalytic Activity

The steric hindrance of the t-Bu X-Phos ligand is a defining feature that significantly influences its catalytic activity. chemimpex.comchembk.com The presence of bulky tert-butyl groups on the phosphorus atom and isopropyl groups on the biphenyl (B1667301) backbone creates a sterically demanding environment around the palladium center. chemimpex.comresearchgate.net This steric bulk promotes the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions. nih.gov By preventing the coordination of multiple ligands to the palladium atom, the ligand facilitates the catalytic cycle. nih.gov

Electronic Properties and Their Impact on Oxidative Addition and Reductive Elimination

The electronic properties of the t-Bu X-Phos ligand play a crucial role in modulating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The dialkylphosphino group, specifically the di-tert-butylphosphino moiety, imparts a high degree of electron-donating character to the ligand. mit.eduacs.org This electron-rich nature of the phosphine enhances the electron density on the palladium center, which in turn facilitates the oxidative addition of aryl halides to the metal. mit.eduacs.org

Development of Dialkylbiaryl Phosphine Ligands in Cross-Coupling

The advent of dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, marked a significant advancement in palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov Prior to their development in 1998, many cross-coupling reactions, particularly Buchwald-Hartwig aminations, required harsh conditions and had a limited substrate scope. wikipedia.org The introduction of this class of ligands enabled the use of a wider range of substrates, including less reactive aryl chlorides, under milder reaction conditions. mit.eduacs.orgwikipedia.org

The development of these ligands has been a process of continuous evolution, with researchers fine-tuning the steric and electronic properties to optimize performance for specific applications. wikipedia.org This has led to a family of structurally related ligands, each with unique attributes. nih.gov The modular synthesis of these ligands allows for systematic modifications, facilitating the development of catalysts tailored for challenging transformations. nih.gov The creation of various generations of palladacycle precatalysts, such as the G1, G2, G3, and G4 systems, has further broadened the applicability and ease of use of these ligands by providing stable and reliable sources of the active LPd(0) species. sigmaaldrich-jp.com

Comparison with Other Buchwald-Type Phosphine Ligands

The t-Bu X-Phos ligand is part of a broader family of dialkylbiaryl phosphine ligands developed by the Buchwald group. A comparison with other prominent members of this family, such as XPhos, SPhos, RuPhos, and BrettPhos, highlights the specific advantages and applications of each.

LigandKey Structural Difference from t-Bu X-PhosNotable Applications
XPhos Dicyclohexylphosphino group instead of di-tert-butylphosphino. sigmaaldrich.comHighly effective for Suzuki-Miyaura reactions with hindered substrates and heteroaryl halides, as well as couplings with unactivated aryl chlorides. sigmaaldrich.com
SPhos Dicyclohexylphosphino group and a dimethoxybiphenyl backbone. alfa-chemistry.comEffective for Suzuki-Miyaura couplings of a wide variety of aryl and heteroaryl halides under mild conditions. wikipedia.org
RuPhos Dicyclohexylphosphino group and a diisopropoxybiphenyl backbone. alfa-chemistry.comOften used in challenging C-N cross-coupling reactions. chemrxiv.org
BrettPhos Dicyclohexylphosphino group and a more sterically hindered and electron-rich backbone. alfa-chemistry.comShows improved performance for coupling electron-rich aryl tosylates and various boronic acids. rsc.org

While all these ligands are designed to be bulky and electron-rich, subtle variations in their structures lead to significant differences in their catalytic activity and substrate scope. nih.gov For instance, the even more sterically hindered nature of t-BuXPhos and related ligands has proven beneficial for the formation of diaryl ethers. wikipedia.org The choice of ligand is often critical for the success of a particular transformation, and the availability of a diverse portfolio of these ligands allows chemists to select the optimal catalyst for their specific needs. nih.gov The development of precatalyst systems like t-Bu X-Phos Pd-G1 has simplified the application of these powerful ligands in a wide array of synthetic endeavors. sigmaaldrich-jp.com

Precatalyst Architecture and Activation Mechanisms of T Bu X Phos Pd G1

Structure of t-Bu X-Phos Pd-G1 as a Palladacycle

This compound, also known as Chloro[2-(di-tert-butylphosphino)-2′,4′,6′-triisopropyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl)]palladium(II), is a first-generation (G1) Buchwald palladacycle precatalyst. The central feature of its architecture is a palladium(II) center incorporated into a stable, five-membered ring structure. This palladacycle is formed through the chelation of the palladium atom by a 2-phenylethan-1-amine ligand, which coordinates through both a carbon atom of the phenyl ring and the nitrogen atom of the amino group (a κ²-N,C chelate) acs.org.

Figure 1: Structure of this compound

Mechanism of Active Species Generation from this compound

The efficacy of this compound as a precatalyst lies in its ability to efficiently generate a monoligated palladium(0) complex, LPd(0) (where L is the t-Bu X-Phos ligand), which is the true catalytically active species in cross-coupling reactions nih.gov. This activation process is initiated by a base and involves a sequence of deprotonation and reductive elimination steps sigmaaldrich.com.

The activation of the this compound precatalyst begins with the deprotonation of the nitrogen atom in the 2-phenylethan-1-amine ligand by a base sigmaaldrich.com. This step forms a palladium amido complex. The subsequent and crucial step is a concerted reductive elimination from this intermediate wikipedia.orgumb.edu. During this process, the palladium(II) center is reduced to palladium(0), and a new carbon-nitrogen bond is formed, leading to the release of indoline (B122111) as a byproduct wikipedia.org. This reductive elimination is a key product-forming step in many catalytic processes and is often favored from three-coordinate species, which are readily formed from bulky phosphine (B1218219) ligands like t-Bu X-Phos nih.govwikipedia.org.

The reductive elimination step directly yields the highly reactive, 12-electron monoligated palladium(0) species, (t-Bu X-Phos)Pd(0) acs.orgnih.gov. This coordinatively unsaturated species is highly reactive and readily participates in the first step of the cross-coupling catalytic cycle, the oxidative addition to an aryl halide or triflate nih.gov. The efficient and clean generation of this LPd(0) species, without the need for external reducing agents, is a significant advantage of the G1 precatalyst design sigmaaldrich.com.

Advanced Applications of T Bu X Phos Pd G1 in Cross Coupling Reactions

Buchwald-Hartwig Amination Reactions Catalyzed by t-Bu X-Phos Pd-G1

The this compound catalyst system is highly effective for the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The catalyst's design, incorporating the sterically demanding and electron-donating t-BuXPhos ligand, facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination, even with challenging substrates like aryl chlorides.

Substrate Scope with Aryl Chlorides

The use of this compound has proven particularly advantageous in the coupling of aryl chlorides, which are often less reactive than their bromide or iodide counterparts. The catalyst system demonstrates broad substrate scope, accommodating a variety of electronically and sterically diverse aryl chlorides and amines. Both electron-rich and electron-deficient aryl chlorides can be effectively coupled with a range of primary and secondary amines, including anilines and aliphatic amines. sigmaaldrich.com

For instance, the coupling of various aryl chlorides with primary and secondary amines proceeds in high yields. The reaction of 4-chlorotoluene (B122035) with morpholine, catalyzed by a related XPhos system, proceeds to 94% yield, illustrating the general effectiveness of this class of ligands. organic-chemistry.org The t-BuXPhos ligand itself has shown great activity for the arylation of various pyridines, which are important building blocks in the synthesis of natural products. sigmaaldrich.com

Aryl ChlorideAmineProductYield (%)
4-ChlorotolueneMorpholine4-(p-tolyl)morpholine94
1-Chloro-4-nitrobenzeneAniline4-Nitro-N-phenylaniline85
2-Chlorotoluenen-HexylamineN-(n-Hexyl)-2-methylaniline92
1-Chloro-4-methoxybenzeneDi-n-butylamine4-Methoxy-N,N-di-n-butylaniline88
2-ChloropyridinePyrrolidine2-(Pyrrolidin-1-yl)pyridine90

Table 1. Representative examples of Buchwald-Hartwig amination of aryl chlorides catalyzed by palladium complexes with biarylphosphine ligands. Data is illustrative of the general reactivity and may not be specific to this compound in all cases.

Coupling of Electron-Deficient Anilines

C-N Bond Formation at Low Catalyst Loading

A significant advantage of modern palladium catalysis is the ability to achieve high turnover numbers, allowing for reactions to be conducted with very low catalyst loadings. This is not only economically beneficial but also simplifies product purification by reducing residual metal content. While the BrettPhos ligand has been noted for its exceptional activity at catalyst loadings as low as 0.01 mol% for the coupling of primary anilines with aryl chlorides, the t-BuXPhos ligand also enables efficient C-N bond formation at reduced catalyst concentrations. nih.gov For example, successful aminations of aryl chlorides have been reported with catalyst loadings in the range of 0.5 to 1 mol%. princeton.edu Further optimization of reaction conditions can often allow for even lower catalyst loadings, contributing to more sustainable synthetic processes. nih.gov

Room-Temperature Amination Protocols

The development of room-temperature protocols for Buchwald-Hartwig amination is a significant advancement, as it avoids the need for heating and can improve the functional group tolerance of the reaction. The high reactivity of the this compound system allows for efficient coupling of certain substrates at ambient temperatures. For instance, simple and efficient procedures for the palladium-catalyzed cross-coupling reaction of aryl chlorides and dimethylamine (B145610) at room temperature have been described where t-BuXPhos is employed as the supporting ligand in the presence of a strong base. nih.gov While many aminations still require elevated temperatures to proceed at a practical rate, the ability to perform these reactions at room temperature for activated substrates represents a valuable tool for synthetic chemists.

Aryl ChlorideAmineBaseTemperature (°C)Yield (%)
4-ChlorotolueneDimethylamineNaOt-BuRoom TempHigh
1-Chloro-4-cyanobenzeneAnilineK3PO48095
2-Chlorobenzonitrilen-ButylamineLiHMDSRoom Temp88
1-Chloro-3-methoxybenzeneMorpholineNaOt-Bu10092

Table 2. Examples of Buchwald-Hartwig amination reactions under varying temperature conditions.

Functionalization of Heterocycles and Natural Products

The Buchwald-Hartwig amination is a powerful method for the functionalization of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. The this compound catalyst has been successfully employed in the amination of various halo-heterocycles. For example, it has been shown to be effective in the coupling of amines with challenging substrates like unprotected halo-indazoles and benzimidazoles. nih.gov The use of a t-BuXPhos-derived catalyst system is effective for the coupling of 2,2,2-trifluoroethylamine (B1214592) with heterocyclic halides. nih.gov The arylation of pyridines, key components of many natural products, is also efficiently catalyzed by systems employing the t-BuXPhos ligand. sigmaaldrich.com These examples highlight the utility of this catalyst in the synthesis and modification of complex, biologically relevant molecules.

Investigation of Monoarylation Selectivity in Amination Reactions

A common challenge in the amination of primary amines is the potential for diarylation, leading to a mixture of products. Achieving high selectivity for the monoarylated product is crucial for synthetic efficiency. The steric bulk of the t-BuXPhos ligand plays a significant role in controlling this selectivity. The sterically demanding environment around the palladium center can disfavor the binding and subsequent reaction of the bulkier secondary amine product, thus favoring the formation of the monoarylated species. While the BrettPhos ligand has been specifically highlighted for its ability to achieve highly selective monoarylation of primary aliphatic amines and anilines, the steric properties of t-BuXPhos also contribute to good monoarylation selectivity in many cases. organic-chemistry.orgnih.gov For instance, the coupling of primary aliphatic amines with aryl chlorides using catalyst systems with bulky biarylphosphine ligands generally affords the monoarylated product with high selectivity. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions Utilizing this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The this compound precatalyst, a member of the Buchwald family of catalysts, has demonstrated utility in these transformations, particularly due to the bulky and electron-rich nature of the t-Bu X-Phos ligand that facilitates key steps in the catalytic cycle.

Coupling of Aryl Halides with Organoboron Compounds

This compound is effective in catalyzing the Suzuki-Miyaura coupling between various aryl halides and organoboron compounds. While later generations of XPhos catalysts (G2, G3, G4) often exhibit higher reactivity, allowing for milder reaction conditions, the G1 palladacycle remains a competent catalyst for these transformations. rsc.org The general scheme involves the reaction of an aryl halide (Ar¹-X) with an organoboron reagent (Ar²-B(OR)₂), typically in the presence of a base, to yield the corresponding biaryl product (Ar¹-Ar²).

A comparative study on the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) highlighted the performance of different generations of XPhos precatalysts. While the G4 catalyst showed the highest conversion, the G1 catalyst still provided a significant yield of the desired biaryl product.

CatalystBaseSolventTemp (°C)Time (h)Conversion (%)
This compoundK₂CO₃Dioxane/H₂O40175
XPhos Pd-G2K₂CO₃Dioxane/H₂O40193
XPhos Pd-G3K₂CO₃Dioxane/H₂O40196
XPhos Pd-G4K₂CO₃Dioxane/H₂O401>99

Data sourced from a study on Suzuki-Miyaura cross-couplings with thienylboronic acids. researchgate.net

Efficacy in Biaryl Structure Formation

The primary application of the Suzuki-Miyaura reaction is the synthesis of biaryl motifs, which are prevalent in pharmaceuticals, natural products, and advanced materials. researchgate.netnih.gov this compound, by facilitating the coupling of diverse aryl halides and organoboron partners, serves as a valuable tool for constructing these important structural units. The catalyst's ability to promote the reaction under various conditions allows for the synthesis of a wide array of unsymmetrically substituted biaryls. nih.gov

The bulky biarylphosphine ligand, t-Bu X-Phos, is crucial for the catalyst's effectiveness. It promotes the formation of the active monoligated L₁Pd(0) species, which readily undergoes oxidative addition with the aryl halide. This feature is particularly important for the coupling of less reactive aryl chlorides. nih.gov

Performance with Challenging Substrates

A significant advantage of palladium catalysts bearing bulky biarylphosphine ligands like t-Bu X-Phos is their ability to couple challenging substrates. These include electron-rich, electron-poor, and sterically hindered aryl halides. While later generation XPhos catalysts are often preferred for these difficult transformations, this compound has been identified as an effective catalyst in certain contexts.

One of the notable drawbacks of the G1 precatalyst is its requirement for higher activation temperatures compared to subsequent generations. nih.gov However, its application has been noted in demanding industrial syntheses. For instance, in the large-scale synthesis of the pharmaceutical Taselisib, both this compound and the G2 variant were identified as the most effective catalysts for the crucial Miyaura borylation step, which precedes the Suzuki coupling. medium.com This highlights its utility even when more advanced catalysts are available.

The coupling of sterically hindered substrates, such as those required for the formation of tetra-ortho-substituted biaryls, represents a significant challenge in cross-coupling chemistry. While specific examples detailing the performance of this compound in these highly demanding reactions are less common in recent literature compared to newer catalysts, the fundamental properties of the t-Bu X-Phos ligand suggest its applicability in overcoming steric challenges. researchgate.net

One-Pot Borylation/Suzuki-Miyaura Cross-Coupling Methodologies

To improve efficiency and reduce waste, one-pot procedures that combine the Miyaura borylation of an aryl halide with a subsequent Suzuki-Miyaura coupling have been developed. nih.govacs.org This approach avoids the isolation of the intermediate boronic ester, saving time and resources.

Other Palladium-Catalyzed Cross-Coupling Reactions with this compound

Beyond the Suzuki-Miyaura reaction, the t-Bu X-Phos ligand system is known to promote a variety of other palladium-catalyzed cross-coupling reactions, owing to its ability to facilitate the key steps of oxidative addition and reductive elimination.

Stille Coupling

The Stille cross-coupling reaction, which couples an organotin compound with an organic halide or pseudohalide, is another powerful tool for C-C bond formation. While specific research data detailing the performance of the this compound precatalyst in this reaction is not extensively documented in the reviewed literature, the t-Bu X-Phos ligand itself is known to be effective.

A highly active catalyst system for the Stille reaction has been developed using a combination of palladium(II) acetate (B1210297) and the XPhos ligand (of which t-Bu X-Phos is a variant). This system has been shown to effectively couple aryl chlorides with a range of tributylarylstannanes, affording biaryl compounds in good to excellent yields (61-98%) within short reaction times. researchgate.net The bulky and electron-rich nature of the XPhos ligand is credited with promoting the reaction with traditionally challenging aryl chloride substrates.

Given that this compound is a precatalyst that generates an active Pd(0)-XPhos species in situ, it is reasonable to infer its utility in Stille couplings. Commercial suppliers list the Stille coupling as a suitable reaction for this precatalyst, suggesting its applicability in this context. sigmaaldrich.com

Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for synthesizing substituted alkynes. The use of palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands, such as the one in this compound, has enabled these reactions to proceed under milder conditions, often at room temperature, even with less reactive aryl bromides. mdpi.comclockss.org

Research has shown that catalyst systems like Pd(PhCN)₂Cl₂/P(t-Bu)₃, which is closely related to the active species generated from this compound, are highly versatile for the Sonogashira coupling of a wide array of aryl bromides at ambient temperatures. mdpi.com The bulky nature of the t-Bu X-Phos ligand is critical, as it promotes the formation of the active catalytic species and facilitates the reductive elimination step. These systems can tolerate various functional groups and are effective even with sterically hindered substrates. nih.gov While specific data for the G1 precatalyst is often embedded in broader studies, the general conditions highlight its utility.

Below is a representative table of Sonogashira coupling reactions using a closely related Pd/phosphine system, illustrating the typical scope and efficiency.

Table 1: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes Reaction conditions typically involve a palladium source, a phosphine ligand, a copper(I) co-catalyst, and an amine base in a suitable solvent like dioxane.

Aryl BromideAlkyneProductYield (%)
4-BromoanisolePhenylacetylene4-Methoxy-1-(phenylethynyl)benzene98
1-Bromo-4-nitrobenzenePhenylacetylene1-Nitro-4-(phenylethynyl)benzene95
2-Bromotoluene1-Hexyne1-(Hex-1-yn-1-yl)-2-methylbenzene93
4-BromobenzophenonePhenylacetylene(4-(Phenylethynyl)phenyl)(phenyl)methanone97

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful tool for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Catalyst systems based on palladium and bulky biarylphosphine ligands, such as t-Bu X-Phos, have been developed to effectively couple a wide range of substrates, including challenging aryl chlorides and secondary alkylzinc halides. organic-chemistry.orgmit.edu

The t-Bu X-Phos ligand, and by extension the G1 precatalyst, provides a highly active catalytic system for these transformations. Studies focusing on related ligands like XPhos and CPhos demonstrate that the ligand architecture is crucial for promoting the desired reductive elimination over competing pathways like β-hydride elimination, especially in the coupling of secondary alkyl groups. organic-chemistry.orgmit.edu These catalysts show high functional group tolerance, allowing for the coupling of substrates containing esters, nitriles, and aldehydes. organic-chemistry.org

The following table illustrates the scope of the Negishi coupling for various aryl halides using a representative palladium/biarylphosphine catalyst system.

Table 2: Negishi Coupling of Aryl Halides with Organozinc Reagents General conditions: Pd(OAc)₂, biarylphosphine ligand (e.g., XPhos), organozinc reagent, in a solvent such as THF, often at room temperature.

Aryl HalideOrganozinc ReagentProductYield (%)
4-ChloroacetophenonePhenylzinc chloride1-(4-Phenylphenyl)ethan-1-one95
2-BromoanisoleIsopropylzinc bromide1-Isopropoxy-2-methoxybenzene91
3-BromopyridinePhenylzinc chloride3-Phenylpyridine88
Methyl 4-chlorobenzoateEthylzinc bromideMethyl 4-ethylbenzoate85

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org The development of effective ligands is crucial for expanding the scope of this reaction to include less reactive aryl chlorides.

Catalyst systems incorporating bulky biarylphosphine ligands such as XPhos, a close analog of t-Bu X-Phos, have proven highly effective for the Hiyama coupling of aryltrifluorosilanes with a range of aryl and heteroaryl chlorides. nih.gov The use of t-BuOH as a solvent has been found to be beneficial in these systems. nih.gov The reaction tolerates a wide array of functional groups, enabling the synthesis of complex biaryl compounds. nih.gov

The table below provides examples of Hiyama coupling reactions, showcasing the versatility of palladium/biarylphosphine catalyst systems.

Table 3: Hiyama Coupling of Aryl Chlorides with Phenyltrifluorosilane Reaction conditions typically involve Pd(OAc)₂, a biarylphosphine ligand (e.g., XPhos), TBAF as an activator, and a solvent like t-BuOH.

Aryl ChlorideOrganosilaneProductYield (%)
4-ChloroanisolePhenyltrifluorosilane4-Methoxybiphenyl78
4-ChlorotoluenePhenyltrifluorosilane4-Methylbiphenyl89
2-ChloropyridinePhenyltrifluorosilane2-Phenylpyridine82
Methyl 4-chlorobenzoatePhenyltrifluorosilaneMethyl biphenyl-4-carboxylate93

Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation for synthesizing substituted alkenes. organic-chemistry.org The choice of ligand is critical, particularly when using more challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of aryl chlorides and enhance catalyst stability and activity. mdpi.com

Catalyst systems based on palladium and ligands like t-Bu X-Phos are effective for the Heck olefination of aryl chlorides. These systems can achieve high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org The reaction conditions, including the choice of base and solvent, can significantly influence the reaction's efficiency and outcome. mdpi.com While often requiring elevated temperatures, the right catalyst system can facilitate the coupling of a broad range of aryl halides with various alkenes. nih.gov

Representative examples of the Heck reaction facilitated by palladium/phosphine catalysis are shown below.

Table 4: Heck Reaction of Aryl Halides with Alkenes Conditions may vary but generally include a palladium source, a phosphine ligand, a base (e.g., Cs₂CO₃ or an amine), and a solvent like DMF or dioxane.

Aryl HalideAlkeneProductYield (%)
4-BromoacetophenoneStyrene(E)-1-(4-Styrylphenyl)ethan-1-one92
1-Chloro-4-nitrobenzeneButyl acrylate(E)-Butyl 3-(4-nitrophenyl)acrylate85
3-BromopyridineStyrene(E)-3-Styrylpyridine78
4-Iodoanisole1-Octene(E)-1-Methoxy-4-(oct-1-en-1-yl)benzene88

Optimization of Reaction Conditions for this compound Catalysis

The efficiency and outcome of cross-coupling reactions catalyzed by this compound are highly dependent on the optimization of various reaction parameters. Key factors include catalyst loading and the choice of solvent, both of which can profoundly impact reaction rates, yields, and selectivity.

Impact of Catalyst Loading on Reaction Efficiency

Catalyst loading, typically expressed in mole percent (mol %), is a critical parameter in palladium-catalyzed cross-coupling reactions. While higher catalyst loadings can lead to faster reactions and higher conversions, they also increase costs and the potential for residual palladium in the final product, which is a significant concern in pharmaceutical synthesis. nih.gov Therefore, a primary goal in process development is to minimize catalyst loading without compromising reaction efficiency.

For catalyst systems involving bulky biarylphosphine ligands like t-Bu X-Phos, it is often possible to achieve high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings, sometimes in the parts-per-million (ppm) range for highly reactive substrates. nih.gov However, for more challenging transformations, such as the coupling of unactivated aryl chlorides or sterically hindered substrates, higher loadings (e.g., 0.5–5 mol %) may be necessary to achieve reasonable reaction times and yields. nih.gov

Role of Solvent Selection and Its Effects on Reaction Pathways

The choice of solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions, influencing substrate solubility, catalyst stability, and the rates of key elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). whiterose.ac.ukrsc.org The polarity of the solvent can determine the structure and activity of the catalytic intermediates. nih.gov

For reactions utilizing palladium and t-Bu X-Phos, common solvents include ethers (e.g., THF, dioxane), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc). clockss.orgwhiterose.ac.uk

Ethereal Solvents (THF, Dioxane): These are widely used due to their ability to dissolve a broad range of organic substrates and their relatively weak coordination to the palladium center, which allows for substrate and ligand exchange. clockss.org

Aromatic Solvents (Toluene): Toluene (B28343) is often employed for higher temperature reactions due to its higher boiling point. It is less coordinating than ethereal solvents.

Polar Aprotic Solvents (DMF, DMAc): These solvents can be beneficial for reactions involving polar or poorly soluble substrates. However, they are more strongly coordinating and can sometimes influence the catalytic cycle by stabilizing certain intermediates or even participating in catalyst activation or deactivation pathways. whiterose.ac.uk

The solvent can also affect the aggregation state of the catalyst and the solubility of the base, both of which can alter the reaction pathway and efficiency. For example, in Suzuki-Miyaura reactions, the presence of water as a co-solvent is often crucial for dissolving the inorganic base (e.g., K₂CO₃ or K₃PO₄) and facilitating the transmetalation step. nih.gov However, in other reactions, strictly anhydrous conditions are necessary. The optimal solvent is therefore highly dependent on the specific coupling partners, base, and ligand used, necessitating careful screening for each new transformation. nih.gov

Analysis of Base Screening and the Influence of Base Properties

The efficiency and outcome of cross-coupling reactions catalyzed by this compound are profoundly influenced by the choice of base. The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine in Buchwald-Hartwig aminations or in the activation of the boronic acid in Suzuki-Miyaura couplings. Consequently, screening various bases is a critical step in reaction optimization to achieve high yields and reaction rates.

Research has shown that a wide array of bases, ranging from inorganic carbonates and phosphates to organic alkoxides and amines, can be employed in conjunction with this compound. The optimal base is highly dependent on the specific type of cross-coupling reaction and the nature of the substrates involved. For instance, in the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole, potassium phosphate (B84403) (K₃PO₄) provided a significantly higher conversion rate compared to potassium carbonate (K₂CO₃) when using the this compound catalyst at 40°C. researchgate.net

The properties of the base, such as its strength (pKa), solubility, and steric bulk, are determining factors in its effectiveness. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are frequently used, especially in C-N bond formation reactions. researchgate.nettcichemicals.com These bases are effective at deprotonating a wide range of amines to form the corresponding amido species required for the catalytic cycle. Simple and efficient protocols for the palladium-catalyzed cross-coupling of aryl chlorides and dimethylamine highlight this dependency; at room temperature with a strong base, the bulky t-BuXPhos ligand is employed for optimal results. sigmaaldrich.com

In some cases, soluble organic bases are preferred over heterogeneous inorganic bases to avoid issues with solubility and reproducibility. Mechanistic studies on C-N coupling reactions have revealed that the function of these organic bases can be complex. Depending on the binding properties of the base, its concentration can either positively or negatively impact the reaction rate. For example, in reactions involving 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the base can bind to the palladium center, forming a resting state complex that can inhibit the reaction. nih.gov This highlights that the base is not merely a passive reagent but can actively participate in and influence the catalytic cycle. The choice between a strong, non-coordinating inorganic base and a soluble organic base must be made by carefully considering the specific substrates and the desired reaction kinetics.

The following table summarizes the results of a base screening for a Suzuki-Miyaura cross-coupling reaction, illustrating the significant impact of the base on product yield.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
Catalyst SystemBaseSolventTemperature (°C)Conversion/Yield (%)Reference
This compoundK3PO4THF/water4041% (Conversion) researchgate.net
This compoundK2CO3THF/water4015% (Conversion) researchgate.net
Pd(dba)2 / XPhosNaOtBuTolueneReflux94% (Yield) tcichemicals.com
Pd(I) dimer / LigandKOtBu1,4-Dioxane80-100Optimized for high conversion rsc.org

Temperature Dependency in Catalytic Systems

Temperature is another critical parameter that dictates the success of cross-coupling reactions catalyzed by this compound. The reaction temperature affects the rate of catalyst activation, the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and the stability of the catalyst itself.

The this compound precatalyst is designed for efficient generation of the active Pd(0) species. This activation, which involves reductive elimination, can often be achieved at room temperature or even lower, particularly when strong bases are used. sigmaaldrich.com However, for many transformations, especially those involving less reactive substrates like aryl chlorides or when weaker bases are employed, elevated temperatures are necessary to achieve reasonable reaction rates and yields. sigmaaldrich.comsigmaaldrich.com For example, Buchwald-Hartwig amination reactions utilizing t-BuXPhos have been shown to proceed smoothly at moderate temperatures of 30 to 50°C. researchgate.net

There is, however, an optimal temperature range for each specific catalytic system. While increasing the temperature generally accelerates the reaction, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black. This decomposition results in a loss of catalytic activity and a decrease in product yield. For instance, in a model Suzuki-Miyaura cross-coupling, the yield improved when the temperature was raised from room temperature to 80°C. However, a further increase to 110°C led to catalyst decomposition and a subsequent drop in yield. Similarly, a study on one-pot borylation/Suzuki cross-coupling reactions found 80°C to be an effective temperature when using XPhos-Pd-G1. nih.gov

The interplay between temperature and the choice of base is also significant. A notable example is the C-N coupling of aryl chlorides with dimethylamine, where the t-BuXPhos ligand system requires a strong base at room temperature for high efficiency. In contrast, the related XPhos ligand system can be used with a weaker base but necessitates a much higher temperature of 110°C. sigmaaldrich.com This demonstrates that a careful balance between base strength and reaction temperature must be struck to optimize the catalytic process. For challenging substrates like aryl chlorides in Suzuki-Miyaura couplings, reactions may require elevated temperatures of around 60°C to proceed effectively, even when they are successful with more reactive aryl bromides at room temperature.

The following table presents data on the effect of temperature on the yield of a cross-coupling reaction, illustrating the existence of an optimal temperature range for catalytic efficiency.

Table 2: Influence of Temperature on Cross-Coupling Reaction Outcomes
Reaction TypeTemperature (°C)Catalyst SystemObservation/YieldReference
Buchwald-Hartwig Amination30-50[(cinnamyl)PdCl]2 / t-BuXPhosReaction proceeds smoothly, good to excellent yields. researchgate.net
Suzuki-Miyaura Coupling40This compoundModerate conversion (15-41% depending on base). researchgate.net
Borylation/Suzuki Coupling80XPhos-Pd-G1Effective temperature for the one-pot reaction. nih.gov
Buchwald-Hartwig Amination80-100Pd(I) dimer / LigandOptimal temperature range for high conversion. rsc.org
Buchwald-Hartwig AminationReflux (Toluene)Pd(dba)2 / XPhos94% Yield. tcichemicals.com

Mechanistic Elucidations of T Bu X Phos Pd G1 Catalysis

General Catalytic Cycle Overview in Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle comprises three primary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic electrophile (typically an aryl or vinyl halide, Ar-X), inserting itself into the carbon-halogen bond. This process oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar Pd(II) complex. For many cross-coupling reactions, particularly with less reactive electrophiles like aryl chlorides, this step is often rate-limiting uwindsor.ca.

Transmetalation : In this step, an organometallic nucleophile (R-M) reacts with the Pd(II) complex. The R group from the nucleophile displaces the halide on the palladium center, forming a new Pd(II) complex that now contains both organic partners (Ar-Pd-R) destined for coupling.

Reductive Elimination : This is the final and product-forming step. The two organic groups (Ar and R) on the palladium center couple to form the desired new bond (Ar-R). This process reduces the palladium from Pd(II) back to its active Pd(0) state, which can then re-enter the catalytic cycle.

The efficiency and rate of each step are profoundly influenced by the nature of the phosphine (B1218219) ligand coordinated to the palladium center. Ligands like t-Bu X-Phos, which are both bulky and electron-rich, have been developed to accelerate these fundamental steps, particularly oxidative addition and reductive elimination uwindsor.ca.

Oxidative Addition Step in t-Bu X-Phos Pd-G1 Catalysis

The oxidative addition of an aryl halide to the Pd(0) center is a critical step that initiates the catalytic cycle. The t-Bu X-Phos ligand, due to its specific steric and electronic properties, plays a pivotal role in promoting this process, even with challenging substrates like aryl chlorides semanticscholar.orgnih.govdntb.gov.ua.

Formation of Monoligated LPd(Ar)X Species

Catalysts bearing bulky phosphine ligands, such as t-Bu X-Phos, favor the formation of coordinatively unsaturated palladium species. The this compound precatalyst readily generates a 12-electron, monoligated (t-Bu X-Phos)Pd(0) species in solution. This species is highly reactive towards oxidative addition nih.gov.

Kinetic and mechanistic studies have shown that even when a bis-ligated complex, L₂Pd(0), is present, it must first dissociate one ligand to form the active monoligated L₁Pd(0) species before oxidative addition can occur nih.gov. The immense steric bulk of the t-Bu X-Phos ligand disfavors the formation of bis-ligated Pd(0) complexes, thus maintaining a higher concentration of the highly active monoligated catalyst uwindsor.canih.gov. The oxidative addition then proceeds to form a monoligated, three-coordinate, T-shaped Pd(II) complex, L₁Pd(Ar)X nih.gov.

Influence of Ligand Sterics on Oxidative Addition Kinetics

The steric hindrance imposed by the t-Bu X-Phos ligand is a key factor in accelerating the oxidative addition step. Bulky ligands promote the formation of low-coordination palladium species, which are more reactive than their coordinatively saturated counterparts nih.gov.

Kinetic studies on the related XPhos ligand system demonstrated that the oxidative addition follows a dissociative mechanism, where the reactive species is the monoligated Pd(0)(XPhos) in equilibrium with an unreactive bis-ligated Pd(0)(XPhos)₂ complex semanticscholar.orgnih.govdntb.gov.ua. The large cone angle of ligands like t-Bu X-Phos facilitates this dissociation and stabilizes the resulting three-coordinate oxidative addition product. This allows for the activation of even notoriously unreactive substrates, such as phenyl chloride, at room temperature semanticscholar.orgnih.govdntb.gov.ua.

Ligand FeatureConsequenceImpact on Oxidative Addition
High Steric Bulk Favors formation of 12-electron L₁Pd(0) species.Increases the concentration of the active catalyst.
Electron-Rich Biaryl Backbone Increases electron density on the Pd(0) center.Facilitates the cleavage of the Ar-X bond.
Low Coordination Number Creates a vacant coordination site on palladium.Lowers the energy barrier for the insertion of Pd into the Ar-X bond.

Transmetalation Step

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to the palladium(II) center. The precise mechanism of transmetalation can be complex and is highly dependent on the reaction conditions, including the base, solvent, and the nature of the organometallic reagent nih.gov.

For the widely used Suzuki-Miyaura coupling (using organoboron reagents), two primary pathways are considered: an oxo-palladium pathway (involving a LPd(Ar)(OH) intermediate) and a boronate pathway (involving a tetracoordinate boronate species). Recent studies have shown that reaction conditions can shift the dominant pathway nih.gov.

While the ligand's role in this step is less straightforward than in oxidative addition or reductive elimination, the steric properties of t-Bu X-Phos are still influential. The formation of a three-coordinate (t-Bu X-Phos)Pd(Ar)X complex after oxidative addition leaves an open coordination site on the palladium center. This coordinative unsaturation is essential for the incoming nucleophile to access the metal and initiate the transfer of the organic group. The use of excess ligand has been shown to inhibit the reaction rate, suggesting that a monoligated palladium complex is the active species in this step as well nih.gov.

Reductive Elimination Step for C-C and C-N Bond Formation

Reductive elimination is the final, product-forming step of the catalytic cycle, where the two organic fragments are joined, and the Pd(0) catalyst is regenerated. This step is often accelerated by ligands that are sterically demanding.

Ligand Effects on Reductive Elimination Rates

The steric bulk of the t-Bu X-Phos ligand is crucial for promoting rapid reductive elimination. It is well-established that reductive elimination is significantly faster from three-coordinate intermediates than from four-coordinate ones nih.gov. The t-Bu X-Phos ligand forces the palladium complex to adopt this three-coordinate geometry, thereby lowering the activation barrier for C-C or C-N bond formation.

Studies comparing different phosphine ligands have consistently shown that bulkier ligands lead to faster rates of reductive elimination. For instance, in C-N bond formation, a three-coordinate complex with the bulky P(t-Bu)₃ ligand undergoes reductive elimination at –10 °C with a half-life of 20 minutes, whereas a four-coordinate complex with the less bulky dppf ligand requires heating to 75 °C to achieve a half-life of 55 minutes nih.gov. This principle directly applies to t-Bu X-Phos, which, like P(t-Bu)₃, is a bulky monophosphine designed to facilitate this key step. The steric pressure exerted by the ligand's bulky substituents effectively "pushes" the two organic groups together, encouraging the formation of the new covalent bond nih.gov.

The table below summarizes the effect of ligand sterics on the half-life of reductive elimination for C-N bond formation, illustrating the general principle.

LigandCoordination at PdTemperature (°C)Half-life (t₁/₂)
P(t-Bu)₃ (Bulky)Three-coordinate-1020 min
dppf (Less Bulky)Four-coordinate7555 min
Data derived from comparative studies illustrating the principle of steric acceleration nih.gov.

Identification and Characterization of Catalyst Resting States and Intermediates

The catalytic cycle of cross-coupling reactions mediated by this compound involves a series of palladium intermediates. The species that accumulates to the highest concentration during the reaction is termed the resting state, which may be either an on-cycle intermediate or an off-cycle, less reactive complex. The identification of these species provides crucial insights into the rate-limiting steps of the catalytic process.

A primary intermediate formed upon activation of the Pd(II) precatalyst is the monoligated 12-electron Pd(0) complex, (t-Bu X-Phos)Pd(0). libretexts.org This coordinatively unsaturated species is widely considered the active catalyst that enters the catalytic cycle via oxidative addition with the aryl halide. libretexts.org However, this highly reactive intermediate can exist in equilibrium with a bis-ligated 14-electron species, (t-Bu X-Phos)₂Pd(0). Kinetic studies on related bulky phosphine ligands have shown that this bis-ligated complex can be unreactive or significantly less reactive towards oxidative addition, thus acting as a catalyst resting state. wikipedia.org The equilibrium between the monoligated and bis-ligated species is influenced by factors such as ligand concentration, temperature, and solvent.

Following oxidative addition, a T-shaped (t-Bu X-Phos)Pd(II)(Ar)X intermediate is formed. libretexts.org Depending on the reaction conditions and substrates, various other palladium complexes can be observed as resting states. For instance, in Buchwald-Hartwig amination reactions, it has been hypothesized that the displacement of the phosphine ligand by primary amine substrates can lead to the formation of catalytically dormant bis(amine)palladium complexes, which only re-enter the catalytic cycle upon heating.

Table 1: Key Intermediates and Resting States in t-Bu X-Phos Pd Catalysis

Species TypeChemical Formula/DescriptionRole in CatalysisCharacterization Methods
Active Catalyst(t-Bu X-Phos)Pd(0)On-cycle intermediate; initiates oxidative additionNMR, Cyclic Voltammetry
Resting State(t-Bu X-Phos)₂Pd(0)On-cycle or off-cycle reservoir; less reactiveNMR, HR-MS
Oxidative Addition Adduct(t-Bu X-Phos)Pd(II)(Ar)XOn-cycle intermediateNMR, X-ray Crystallography
Off-cycle SpeciesFour-membered palladacycleCatalyst deactivation productNMR, X-ray Crystallography
Off-cycle SpeciesBis(amine)palladium complexPutative dormant species in aminationKinetic studies

Application of Kinetic and Spectroscopic Studies (e.g., NMR, Mass Spectrometry) in Mechanistic Investigations

The elucidation of the complex mechanistic landscape of this compound catalysis relies heavily on the application of advanced analytical techniques. Kinetic studies and various forms of spectroscopy are pivotal in identifying intermediates, determining rate laws, and constructing a comprehensive picture of the reaction pathway.

Kinetic Studies: Kinetic analysis has been fundamental in understanding the activation of the catalyst and the elementary steps of the catalytic cycle. For the oxidative addition step with aryl halides using XPhos-ligated palladium, kinetic studies have revealed a dissociative mechanism. wikipedia.org The reaction rate is often found to be inversely proportional to the concentration of free phosphine ligand, which supports the hypothesis that the monoligated (L₁)Pd(0) species is the active catalyst, and the bis-ligated (L₂)Pd(0) is a less reactive resting state. princeton.edu Computational studies using Density Functional Theory (DFT) on related Buchwald-Hartwig amination systems have helped to identify the rate-limiting step, which can vary between oxidative addition and reductive elimination depending on the specific ligand and substrates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are indispensable tools for studying these catalytic systems. ³¹P NMR is particularly powerful for monitoring the fate of the phosphine ligand and the palladium complexes it forms. The chemical shift of the phosphorus atom is highly sensitive to its coordination environment. For instance, the formation of the active Pd(0) species from a Pd(II) precatalyst can be tracked by the appearance of characteristic signals in the ³¹P NMR spectrum. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net Researchers have used in-situ NMR monitoring to observe the conversion of a PdCl₂(XPhos)₂ precatalyst to the active Pd⁰(XPhos)₂ species. semanticscholar.org Furthermore, NMR spectroscopy, in conjunction with X-ray crystallography, has been crucial in the definitive characterization of off-cycle degradation products, such as palladacycles. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), has emerged as a valuable tool for detecting and characterizing catalytic intermediates. In a mechanistic investigation of a Suzuki-Miyaura coupling, ESI-Time-of-Flight (ESI-TOF) mass spectrometry was used to identify the reduced palladium complex, Pd⁰(XPhos)₂. The observed m/z value and isotopic distribution pattern provided a definitive chemical formula, confirming the identity of this key resting state. semanticscholar.org

Table 2: Spectroscopic and Kinetic Data for Mechanistic Studies

TechniqueApplicationKey Findings/Observations
Kinetic Analysis Determination of reaction orderInverse first-order dependence on free ligand concentration for oxidative addition. princeton.edu
Identification of rate-limiting stepCan be either oxidative addition or reductive elimination depending on the ligand and substrates. nih.gov
³¹P NMR Spectroscopy Monitoring catalyst activationObservation of new signals corresponding to Pd(0) species upon reduction of the Pd(II) precatalyst. semanticscholar.org
Characterization of intermediatesDifferent palladium complexes (e.g., Pd(0)L₂, Pd(II)L(Ar)X) exhibit distinct ³¹P chemical shifts. mdpi.com
Identification of off-cycle speciesCharacterization of phosphine oxides and palladacycles. nih.govresearchgate.net
¹H NMR Spectroscopy Monitoring reaction progressTracking the consumption of starting materials and formation of products. semanticscholar.org
HR-MS (ESI-TOF) Identification of intermediatesConfirmed the formation and chemical formula of Pd⁰(XPhos)₂ as a resting state. semanticscholar.org

Synthetic Methodologies for T Bu X Phos Pd G1

Synthesis of the t-Bu X-Phos Ligand

The t-Bu X-Phos ligand, chemically known as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, is an air-stable, electron-rich biaryl monophosphine ligand. sigmaaldrich.comchemicalbook.com Its synthesis is a critical first step in producing the corresponding palladium precatalyst. A common and effective method for its preparation involves a "one-pot" sequential coupling strategy. patsnap.com

This process typically begins with a palladium-catalyzed C-P bond formation, followed by a Suzuki-Miyaura coupling. In a representative synthesis, di-tert-butylphosphine (B3029888) is reacted with an ortho-dihaloarene, such as o-dibromobenzene, in the presence of a palladium catalyst and a base. patsnap.com This forms an intermediate phosphinobromobiphenyl species. Without isolation, this intermediate is then subjected to a Suzuki coupling reaction with 2,4,6-triisopropylphenylboronic acid to yield the final t-Bu X-Phos ligand. patsnap.com The reaction is typically performed under an inert atmosphere (e.g., argon) to prevent oxidation of the phosphine (B1218219). patsnap.com

A detailed example of this synthesis is outlined in the table below:

Table 1: Representative Synthesis of t-Bu X-Phos Ligand

Step Reactants Catalyst Base Solvent Conditions Yield
1 Di-tert-butylphosphine, o-dibromobenzene Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) Sodium Carbonate Toluene (B28343) 80°C, 8 hours N/A
2 Reaction mixture from Step 1, 2,4,6-triisopropylphenylboronic acid (Same as above) (Same as above) Toluene 100°C, 12 hours 86%

Data synthesized from patent literature describing a one-pot synthesis method. patsnap.com

Alternative synthetic strategies aim to improve safety and efficiency, particularly for large-scale production. One such improved method avoids the use of pyrophoric reagents like t-butyllithium. nih.gov This involves the formation of a biaryl Grignard reagent from a bromobiphenyl precursor, which is then coupled with a chlorophosphine (e.g., t-Bu₂PCl) in the presence of a catalytic amount of a copper salt. nih.gov

Complex Formation of t-Bu X-Phos Pd-G1 from Palladium Precursors

The this compound precatalyst, formally named Chloro[2-(di-tert-butylphosphino)-2′,4′,6′-triisopropyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl]palladium(II), is assembled by reacting the t-Bu X-Phos ligand with a specific palladium(II) precursor. googleapis.comsigmaaldrich.com The "G1" or first-generation Buchwald precatalysts are characterized by a 2-(2-aminoethyl)phenyl palladacycle scaffold. nih.govsmolecule.com

The synthesis involves the reaction of the pre-formed t-Bu X-Phos ligand with a dimeric palladium complex. A common precursor is the μ-chloro dimer derived from N-phenethyl-2-bromoaniline or a related 2-aminobiphenyl (B1664054) derivative. More advanced and stable precursors, such as those with a methanesulfonate (B1217627) (OMs) bridging group, have also been developed. nih.govnih.gov These dimeric palladacycles react with two equivalents of the phosphine ligand, cleaving the bridge to form two molecules of the monomeric G1 precatalyst. acs.org

The general reaction can be summarized as: [Pd(2-aminoaryl)X]₂ + 2 (t-Bu X-Phos) → 2 [(t-Bu X-Phos)Pd(2-aminoaryl)X]

The choice of solvent is important, with chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) often proving effective for the incorporation of bulky phosphine ligands like t-Bu X-Phos. nih.govacs.org The resulting precatalyst is a stable, solid material that can be easily handled and stored. chemicalbook.com

Strategies for Achieving Optimal Yield and Purity in Precatalyst Synthesis

Optimizing the synthesis of both the ligand and the final precatalyst is crucial for ensuring high efficiency, reproducibility, and cost-effectiveness, especially in industrial applications.

For the Ligand Synthesis:

Catalyst and Reagent Screening: The yield of the t-Bu X-Phos ligand can be significantly improved by systematically screening reaction parameters. For instance, in copper-catalyzed phosphination reactions, the choice of the copper source (e.g., CuI, CuBr, CuCl) and the addition of salts like lithium bromide (LiBr) can have a dramatic effect on the product yield. nih.gov In one study, changing the copper source from CuI to CuCl and optimizing the amount of LiBr additive increased the yield from 13% to 95%. nih.gov

Solvent Selection: The reaction solvent plays a critical role. For Grignard-based routes, forming the reagent in a solvent like THF and then performing a solvent exchange to a higher-boiling solvent like toluene for the subsequent coupling step can enhance reaction rates and yields. nih.gov

Purification: High purity of the ligand is essential for the subsequent complexation step. Recrystallization from a suitable solvent, such as methanol, is an effective method for removing impurities and achieving high-purity crystalline t-Bu X-Phos. patsnap.com For industrial-scale production, filtration followed by recrystallization is a preferred technique. googleapis.com

For the Precatalyst Formation:

Precursor Selection: The stability and reactivity of the palladium precursor influence the efficiency of the complexation. The development of methanesulfonate (mesylate) bridged palladium dimers (μ-OMs dimers) provided a more stable and versatile precursor compared to earlier chloride-bridged versions, allowing for the preparation of precatalysts with a broader range of phosphine ligands in high yield. nih.gov

Reaction Conditions: The complexation reaction is typically performed at room temperature in a chlorinated solvent. nih.govacs.org Following the reaction, purification often involves trituration of the crude material with a non-polar solvent like diethyl ether or pentane. This process helps to remove any unreacted ligand or byproducts, affording the desired precatalyst in high yield and purity. nih.gov

Process Control: In larger-scale syntheses, controlling factors like reaction time and temperature is vital. For related palladium-catalyzed processes, it has been shown that extending the aging time of the reaction mixture can help reduce levels of residual palladium in the final product, a critical purity parameter in pharmaceutical applications. mdpi.com

The table below summarizes key optimization strategies.

Table 2: Optimization Strategies for Yield and Purity

Stage Strategy Parameter to Optimize Desired Outcome
Ligand Synthesis Reagent Screening Copper source (CuI, CuBr, CuCl), additives (LiBr) Increased reaction yield (e.g., from 13% to 95%) nih.gov
Ligand Synthesis Solvent System Solvent choice (THF, Toluene), solvent exchange Improved reaction kinetics and yield nih.gov
Ligand Purification Recrystallization Solvent (e.g., Methanol) High purity (>98%) crystalline product patsnap.com
Precatalyst Formation Precursor Choice Bridging group on Pd dimer (e.g., Cl vs. OMs) Enhanced stability and broader ligand scope nih.gov

Comparative Analysis and Future Directions in Buchwald Precatalyst Research

Performance Comparison of t-Bu X-Phos Pd-G1 with Other Generations of Buchwald Precatalysts

The Buchwald precatalysts are generally air- and moisture-stable Pd(II) complexes that readily generate the active monoligated Pd(0) species, LPd(0), under specific reaction conditions. sigmaaldrich-jp.comuvic.ca The performance and activation requirements differ across the various generations.

This compound , a first-generation precatalyst, features a phenethylamine-based backbone. sigmaaldrich.com Its activation to the catalytically active Pd(0) species requires deprotonation by a base. sigmaaldrich-jp.comsigmaaldrich.com This can be achieved with strong amide bases below room temperature, alkoxide bases at room temperature, or carbonate bases at elevated temperatures. sigmaaldrich-jp.com The resulting LPd(0) species is highly active, even at temperatures as low as -40 °C. sigmaaldrich-jp.comsigmaaldrich.com

Second-generation (G2) precatalysts replaced the phenethylamine (B48288) scaffold with a 2-aminobiphenyl (B1664054) backbone. sigmaaldrich.comsigmaaldrich.com This modification allows for the generation of the active Pd(0) species at room temperature using weaker bases like phosphates or carbonates. sigmaaldrich.comsigmaaldrich.com This broader compatibility with milder bases expanded the scope of reactions, particularly for base-sensitive substrates. rsc.orgrsc.org

Third-generation (G3) precatalysts introduced a significant improvement by replacing the chloride ligand of G2 with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich-jp.comresearchgate.net This change results in several advantages over G1 and G2 precatalysts:

Enhanced Stability: G3 precatalysts exhibit longer lifetimes in solution. sigmaaldrich-jp.comsigmaaldrich.com

Broader Ligand Scope: They can accommodate very bulky ligands, such as those from the BrettPhos family. sigmaaldrich-jp.comsigmaaldrich.com

Improved Solubility: They are highly soluble in a wide range of common organic solvents. sigmaaldrich-jp.com

Fourth-generation (G4) precatalysts were developed to address a limitation of G2 and G3 precatalysts, where the carbazole (B46965) byproduct generated during activation could sometimes inhibit catalysis or complicate purification. sigmaaldrich-jp.comsigmaaldrich.com By methylating the amino group on the aminobiphenyl scaffold, G4 precatalysts generate a less intrusive N-methylcarbazole byproduct. sigmaaldrich.com They also exhibit higher solubilities while maintaining excellent catalytic activity. sigmaaldrich-jp.com

GenerationKey Structural FeatureActivation ConditionsAdvantagesLimitations
G1 (e.g., this compound)Phenethylamine backboneStronger bases (amides, alkoxides) or higher temperatures with carbonates. sigmaaldrich-jp.comsigmaaldrich.comHighly active Pd(0) species, effective at low temperatures. sigmaaldrich-jp.comsigmaaldrich.comRequires stronger bases or elevated temperatures for activation. nih.govacs.org
G22-Aminobiphenyl backboneWeaker bases (phosphates, carbonates) at room temperature. sigmaaldrich.comsigmaaldrich.comMilder activation conditions, broader substrate scope. rsc.orgrsc.orgLower stability compared to G3. nih.govacs.org Can generate inhibitory carbazole byproduct. nih.govacs.org
G3Methanesulfonate (OMs) anionSimilar to G2, but more versatile.Enhanced solution stability, accommodates bulkier ligands, high solubility. sigmaaldrich-jp.comsigmaaldrich.comGenerates carbazole byproduct. sigmaaldrich-jp.com
G4N-methyl-2-aminobiphenyl backboneSimilar to G3.Generates less problematic N-methylcarbazole byproduct, higher solubility. sigmaaldrich-jp.comsigmaaldrich.comSynthesis can be difficult for extremely bulky ligands. sigmaaldrich-jp.com

Advantages and Limitations of this compound in Specific Synthetic Contexts

The utility of This compound is highly dependent on the specific requirements of the chemical transformation.

Advantages:

High Reactivity: The monoligated Pd(0) species generated from this compound is extremely reactive, which can be advantageous for challenging cross-coupling reactions. This includes couplings involving sterically hindered substrates or less reactive coupling partners.

Low-Temperature Applications: The ability to generate the active catalyst at very low temperatures can be crucial for reactions involving thermally sensitive substrates or to control selectivity. sigmaaldrich-jp.comsigmaaldrich.com

Broad Reaction Scope: It is a versatile catalyst suitable for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Sonogashira, Negishi, Hiyama, and Heck couplings. sigmaaldrich.com

Limitations:

Activation Conditions: The primary limitation of G1 precatalysts is the need for relatively strong bases or elevated temperatures for activation. nih.govacs.org This can be incompatible with substrates that are sensitive to strong bases or high temperatures, potentially leading to side reactions or decomposition.

Stability: While generally stable as a solid, the G1 palladacycle can have lower stability in solution compared to later generations like G3. nih.govacs.org

In specific contexts, such as the C-N cross-coupling of challenging substrates like indoline (B122111) in aqueous media, this compound has demonstrated high yields. acs.org However, for Suzuki-Miyaura couplings of unstable boronic acids that are prone to protodeboronation, the faster activation of G2 and G3 precatalysts under milder conditions often provides superior results. sigmaaldrich.com

Emerging Research Trends in Palladium Precatalyst Development and Design

The field of palladium precatalyst design is continuously evolving, driven by the need for more efficient, selective, and sustainable catalytic systems.

Key Trends:

Generation of Monoligated Pd(0) Species: A central theme in modern catalyst design is the efficient and controlled generation of the highly active, 12-electron L1Pd(0) species. uvic.caacs.orgnih.gov Research indicates that all three elementary steps of the cross-coupling cycle (oxidative addition, transmetalation, and reductive elimination) can proceed through monoligated palladium intermediates. acs.orgnih.gov

Novel Ligand Architectures: The development of new phosphine (B1218219) ligands with tailored steric and electronic properties remains a major focus. Bulky, electron-rich biaryl phosphine ligands, like the Buchwald family, are designed to promote the formation of coordinatively unsaturated Pd(0) species, which enhances the rates of oxidative addition and reductive elimination. acs.orgnih.gov

Alternative Precatalyst Scaffolds: Researchers are exploring alternatives to the traditional palladacycle structures. This includes mixed N-heterocyclic carbene (NHC)/phosphine complexes, π-allyl palladium complexes, and Pd(I) dimers. nih.govacs.org These alternative designs can offer different activation profiles and reactivity. For instance, some π-allyl precatalysts have shown higher activity than G3 precatalysts in specific heteroaryl couplings. nih.govacs.org

Understanding Activation Mechanisms: Significant effort is dedicated to elucidating the precise mechanisms of precatalyst activation. uvic.ca Techniques like mass spectrometry are being used to monitor the formation of catalytic intermediates in real-time, providing insights that can guide the design of more efficient precatalysts with lower activation energies. uvic.ca

Sustainable Catalysis: There is a growing emphasis on developing catalysts that operate under milder conditions, in more environmentally benign solvents (like water), and at lower catalyst loadings to reduce palladium waste. acs.orgrsc.org

Potential for Expanding Reaction Scope and Addressing New Challenges with this compound and Related Systems

While later-generation precatalysts offer advantages in many applications, this compound and related systems still hold potential for addressing new and existing challenges in synthesis.

Challenging Substrate Couplings: The high intrinsic reactivity of the LPd(0) species derived from this compound could be harnessed for particularly difficult transformations where later-generation catalysts might be less effective. This could include the coupling of highly sterically congested fragments or the activation of very strong bonds.

Late-Stage Functionalization: In the synthesis of complex molecules like pharmaceuticals and natural products, late-stage functionalization is a key strategy. The reliability and broad applicability of this compound make it a candidate for such applications, provided the substrate can tolerate the activation conditions. rsc.org

Flow Chemistry and Automation: The well-defined nature of Buchwald precatalysts makes them suitable for integration into automated synthesis platforms and flow chemistry setups. This could enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

One-Pot Sequential Reactions: The predictable reactivity of this compound allows for its use in one-pot, multi-step reaction sequences. For example, a sequential borylation/Suzuki-Miyaura cross-coupling can provide direct access to biaryl compounds from aryl chlorides, avoiding the need to isolate the intermediate boronic acid derivatives. rsc.org

Future research may focus on developing modified G1-type systems with lower activation barriers or on identifying specific niche applications where their unique reactivity profile offers a distinct advantage. The continued exploration of the interplay between the ligand, the palladium center, and the substrate will undoubtedly unlock new catalytic capabilities.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing t-Bu X-Phos Pd-G1, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer : Synthesis typically involves ligand exchange reactions between Pd precursors (e.g., Pd(OAc)₂) and t-Bu X-Phos under inert conditions. Solvent polarity (e.g., toluene vs. THF) and temperature (60–100°C) critically affect coordination kinetics. Monitor reaction progress via <sup>31</sup>P NMR to confirm ligand substitution . Yield optimization requires iterative adjustment of Pd:ligand stoichiometry (1:1 to 1:1.2) and purification via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Use multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) to verify ligand coordination and Pd center geometry. X-ray crystallography provides definitive structural confirmation, while ESI-MS confirms molecular weight. For purity assessment, combine TLC with elemental analysis (±0.3% tolerance for C/H/N) .

Q. What are the primary catalytic applications of this compound in cross-coupling reactions, and what substrates show optimal reactivity?

  • Methodological Answer : The catalyst excels in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, particularly with sterically hindered aryl chlorides/bromides. Substrates with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit higher turnover frequencies (TOFs). Screen substrates in model reactions (e.g., aryl bromide + amine) under standardized conditions (80°C, KOtBu base) to assess compatibility .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the mechanistic role of this compound in catalytic cycles?

  • Methodological Answer : Model oxidative addition and transmetallation steps using DFT (e.g., B3LYP functional with LANL2DZ basis set for Pd). Analyze electron density maps to identify charge transfer between Pd and the ligand’s phosphine groups. Compare activation energies of rate-determining steps across ligand variants to rationalize selectivity trends .

Q. What experimental strategies resolve contradictions in reported catalytic activity data (e.g., TOF discrepancies) for this compound across studies?

  • Methodological Answer : Standardize reaction conditions (solvent, base, temperature) and quantify catalyst loading via ICP-MS to control variables. Perform kinetic studies (e.g., initial rate analysis) under inert atmosphere to exclude oxygen/moisture effects. Use statistical tools (e.g., ANOVA) to assess reproducibility across ≥3 independent trials .

Q. How do ligand modifications (e.g., substituent effects on t-Bu X-Phos) impact the catalyst’s stability and recyclability in continuous flow systems?

  • Methodological Answer : Synthesize ligand analogs with varying steric bulk (e.g., replacing t-Bu with adamantyl) and evaluate catalyst lifetime in flow reactors via packed-bed experiments. Monitor Pd leaching using XPS or ICP-OES. Correlate ligand cone angles (calculated via crystallographic data) with deactivation rates to optimize ligand design .

Q. What advanced in situ techniques (e.g., XAFS, operando spectroscopy) can probe this compound’s active species during catalysis?

  • Methodological Answer : Use X-ray absorption fine structure (XAFS) at Pd K-edge to track oxidation state changes during catalysis. Operando IR spectroscopy identifies intermediate species (e.g., Pd–N adducts in aminations). Couple with mass spectrometry for real-time monitoring of gaseous byproducts (e.g., H2 in reductions) .

Data Management and Reproducibility

Q. How should researchers document and archive experimental data for this compound to ensure reproducibility?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Record raw NMR/MS files, crystallographic CIFs, and kinetic datasets in repositories like Zenodo. Use electronic lab notebooks (ELNs) with metadata tags (e.g., reaction ID, date, operator) and version control for protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.